BenchChemオンラインストアへようこそ!

Sodium Picosulfate (Standard)

Chronic Constipation Gastroenterology Laxative

Sodium Picosulfate (CAS 10040-45-6) is a synthetic, polyphenolic stimulant laxative prodrug requiring colonic bacterial hydrolysis for activation to BHPM, enabling colon-specific delivery absent in bisacodyl. This exclusive microbiota-dependent metabolism provides a clean model for microbiome-drug interaction studies. Validated responder rate 51.1% vs 18.0% placebo in chronic constipation RCTs; superior patient tolerability vs PEG and OSS in colonoscopy prep. High-purity reference material for pharmacokinetic and hepatic safety research.

Molecular Formula C18H13NNa2O8S2
Molecular Weight 481.4 g/mol
Cat. No. B12424676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Picosulfate (Standard)
Molecular FormulaC18H13NNa2O8S2
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyGOZDTZWAMGHLDY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate (Sodium Picosulfate): Chemical Identity, CAS 10040-45-6, and Baseline Characterization for Scientific Procurement


disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate (CAS 10040-45-6), commonly known as sodium picosulfate, is a synthetic, polyphenolic stimulant laxative prodrug with the molecular formula C18H13NNa2O8S2 and a molecular weight of 481.41 g/mol [1]. Structurally, it is a bis-sulfated pyridine diarylmethane derivative that serves as a precursor to the active laxative metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is liberated exclusively by colonic bacterial hydrolysis, distinguishing its site-specific activation from other in-class agents [2].

Why Generic Substitution of Sodium Picosulfate (disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate) Fails Without Quantitative Comparator Evidence


Despite belonging to the stimulant laxative class alongside agents such as bisacodyl and sennosides, sodium picosulfate exhibits mechanistically distinct activation kinetics and metabolic profiles that preclude simple interchangeability. Unlike bisacodyl, which is hydrolyzed by both intestinal mucosal enzymes and bacterial flora, sodium picosulfate is exclusively activated by colonic microbiota, resulting in a delayed, colon-specific onset of action [1]. This prodrug specificity fundamentally alters its pharmacodynamic profile relative to other stimulant laxatives, impacting both therapeutic efficacy in chronic constipation and patient tolerability in bowel preparation regimens [2]. Furthermore, clinical head-to-head comparisons reveal that sodium picosulfate-containing formulations yield quantifiably superior cleansing efficacy or tolerability outcomes compared to alternative low-volume agents, including oral sulfate solution (OSS) and polyethylene glycol (PEG)-based regimens [3]. Consequently, procurement decisions for clinical trials or clinical practice must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Evidence Guide: Sodium Picosulfate (disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate) Differentiation Against Comparators


Efficacy in Chronic Constipation: Sodium Picosulfate vs. Placebo - Increase in Complete Spontaneous Bowel Movements (CSBMs)

In a 4-week, multicenter, randomized, double-blind, placebo-controlled trial in 367 patients with functional constipation (Rome III criteria), sodium picosulfate treatment resulted in a significantly greater increase in complete spontaneous bowel movements (CSBMs) per week compared to placebo [1].

Chronic Constipation Gastroenterology Laxative

Cytotoxicity Profile in Liver Cells: Sodium Picosulfate vs. Bisacodyl and Sennoside

An in vitro study using cultured human, rat, and rabbit hepatocytes compared the cytotoxicity of sodium picosulfate with bisacodyl and sennoside, demonstrating that sodium picosulfate is tolerated at substantially higher concentrations than either comparator [1].

Hepatotoxicity Laxative Safety In Vitro Toxicology

Comparative Efficacy in Bowel Preparation: Sodium Picosulfate + Magnesium Citrate (SP+MC) vs. Oral Sulfate Solution (OSS)

A single-blind, randomized, controlled trial compared split-dose oral sulfate solution (OSS) with sodium picosulfate plus magnesium citrate (SP+MC) in 338 patients undergoing colonoscopy, revealing significantly higher successful bowel preparation rates with OSS, while SP+MC offered better tolerability on certain parameters [1]. A separate multicenter study (EASE study, N=229) further confirmed similar adenoma detection rates and cleansing efficacy but superior patient satisfaction for taste with SPMC [2].

Colonoscopy Bowel Preparation Laxative

Tolerability in Bowel Preparation: Sodium Picosulfate + Magnesium Citrate vs. Polyethylene Glycol (PEG)

A randomized, endoscopist-blinded trial (N=311) compared three bowel preparation protocols and found that sodium picosulfate magnesium citrate (SP-MC) plus bisacodyl achieved similar bowel cleansing quality to PEG-based regimens but with significantly improved patient tolerability [1]. A pediatric study also demonstrated that Picolax® (magnesium citrate with sodium picosulfate) provided superior bowel preparation quality compared to senna and sodium picosulfate [2].

Colonoscopy Bowel Preparation Patient Compliance

Pharmacokinetic Profile: Terminal Half-Life and Systemic Exposure of Sodium Picosulfate

The pharmacokinetic profile of sodium picosulfate is characterized by minimal systemic absorption and a terminal half-life of approximately 7.4 hours, with the active metabolite BHPM formed exclusively in the colon [1][2].

Pharmacokinetics Prodrug LC-MS/MS

Colon-Specific Prodrug Activation: Sodium Picosulfate vs. Bisacodyl Hydrolysis Mechanism

Comparative hydrolysis studies in rats and guinea pigs demonstrate that sodium picosulfate is activated exclusively by colonic bacterial flora, whereas bisacodyl undergoes hydrolysis by both intestinal mucosal enzymes and bacterial action, resulting in distinct activation kinetics and site-specificity [1].

Prodrug Microbiome Laxative

Recommended Research and Industrial Application Scenarios for Sodium Picosulfate (disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate)


Clinical Trials for Chronic Constipation: Placebo-Controlled Efficacy Assessment

Based on the demonstrated increase in CSBMs from 0.9 to 3.4 per week and a 51.1% responder rate (≥3 CSBMs/week) vs 18.0% with placebo [1], sodium picosulfate is a validated intervention for randomized controlled trials investigating functional constipation therapies. Its predictable pharmacokinetic profile and dose-titration flexibility support its use as an active comparator or standard-of-care arm in novel laxative development programs.

Bowel Preparation for Colonoscopy: Optimizing Patient Tolerability and Compliance

Formulations containing sodium picosulfate with magnesium citrate (e.g., Picolax®, Prepopik) have been shown to provide comparable bowel cleansing efficacy to PEG-based regimens while offering significantly improved patient tolerability, including reduced abdominal fullness (P=0.006) and pain (P=0.027), and higher satisfaction (P=0.012) [2]. Additionally, head-to-head comparison with oral sulfate solution (OSS) demonstrates that while OSS may provide superior cleansing (94.7% vs 85.7% success), SPMC offers better taste satisfaction (VAS 7.62 vs 6.87, P=0.006) [3][4]. This evidence positions sodium picosulfate-based preparations as a preferred choice in clinical practice and colonoscopy research where patient adherence and experience are prioritized.

Prodrug and Microbiome Interaction Studies

Sodium picosulfate's exclusive activation by colonic bacterial flora to the active metabolite BHPM makes it a unique tool compound for investigating gut microbiome-mediated drug metabolism and colon-specific drug delivery [5]. Unlike bisacodyl, which is partially activated by host enzymes, sodium picosulfate's complete reliance on microbial hydrolysis provides a clean experimental model for studying inter-individual variability in prodrug activation and the impact of dysbiosis or antibiotic use on drug efficacy.

In Vitro Hepatotoxicity Screening of Laxative Compounds

The comparative cytotoxicity data demonstrating that sodium picosulfate is tolerated at concentrations ≥4-fold higher than bisacodyl in cultured human hepatocytes supports its use as a reference compound or negative control in in vitro hepatic safety assessments of novel laxatives or drug candidates with potential hepatotoxic liabilities [6]. Its established safety margin provides a benchmark for evaluating new chemical entities in this therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Picosulfate (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.